LogP-Based Polarity Differentiation Versus Des-Oxo Regioisomers
The C5 carbonyl coupled with the C6 amino group produces a markedly lower logP (-1.16) compared to the des‑oxo analog imidazo[1,2‑a]pyrimidine (predicted logP ≈ 0.2; ACD/Labs) and the 7‑oxo regioisomer 6‑aminoimidazo[1,2‑a]pyrimidin‑7(1H)‑one (predicted logP ≈ -0.4). The difference of >0.8 log units translates to approximately a 6‑fold higher aqueous solubility for the 5‑one isomer, a property that can directly influence formulation feasibility and bioavailability classification .
| Evidence Dimension | Hydrophilicity (logP) |
|---|---|
| Target Compound Data | logP = -1.16 |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine (des‑oxo): logP ≈ 0.2; 6-Aminoimidazo[1,2-a]pyrimidin-7(1H)-one: logP ≈ -0.4 |
| Quantified Difference | ΔlogP ≥ 0.76 to 1.36 |
| Conditions | Predicted logP (ACD/Labs or equivalent consensus model); experimental confirmation may be warranted. |
Why This Matters
For early drug discovery programs requiring aqueous solubility above 50 µM in physiological buffers, the 5‑one scaffold reduces the risk of solubility‑limited absorption or precipitation in cell‑based assays compared to its less polar analogs.
